4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid
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Overview
Description
4-((E)-{[(1H-benzimidazol-2-ylthio)acetyl]hydrazono}methyl)benzoic acid is a complex organic compound that features a benzimidazole moiety linked to a benzoic acid derivative through a thioacetyl hydrazone linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[(1H-benzimidazol-2-ylthio)acetyl]hydrazono}methyl)benzoic acid typically involves multiple steps:
Formation of 1H-benzimidazole-2-thione: This is achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base.
Synthesis of 4-[(1H-benzimidazol-2-yl)thio]benzaldehyde: The benzimidazole-2-thione is then reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield the desired aldehyde.
Condensation Reaction: The obtained aldehyde is then condensed with thiosemicarbazide in ethanol under reflux conditions to form the hydrazone derivative.
Final Step: The hydrazone derivative is further reacted with 4-formylbenzoic acid under appropriate conditions to yield the final product
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to a hydrazine derivative.
Substitution: The benzimidazole and benzoic acid moieties can participate in various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted benzimidazole and benzoic acid derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: The compound exhibits potential antimicrobial properties against various bacterial and fungal strains.
Anticancer Research: It is being studied for its potential anticancer activities due to its ability to interact with DNA and proteins.
Medicine
Drug Development: The compound is a candidate for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 4-((E)-{[(1H-benzimidazol-2-ylthio)acetyl]hydrazono}methyl)benzoic acid involves its interaction with various molecular targets:
DNA Binding: The benzimidazole moiety can intercalate with DNA, disrupting its function.
Protein Interaction: The compound can bind to proteins, inhibiting their activity.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1H-benzimidazol-2-yl)thio]benzaldehyde
- 2-({4-[(1H-benzimidazol-2-yl)thio]phenyl}methylidene)hydrazine-1-carbothioamide
Uniqueness
- Structural Complexity : The presence of both benzimidazole and benzoic acid moieties linked through a thioacetyl hydrazone makes it unique.
- Biological Activity : Its potential antimicrobial and anticancer activities set it apart from simpler analogs.
Properties
Molecular Formula |
C17H14N4O3S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(E)-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O3S/c22-15(10-25-17-19-13-3-1-2-4-14(13)20-17)21-18-9-11-5-7-12(8-6-11)16(23)24/h1-9H,10H2,(H,19,20)(H,21,22)(H,23,24)/b18-9+ |
InChI Key |
ROZGTBWKROOZBV-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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